An In-depth Technical Guide to the Chemical Properties of 3,6-Dichloro-4,5-dimethylpyridazine
An In-depth Technical Guide to the Chemical Properties of 3,6-Dichloro-4,5-dimethylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3,6-dichloro-4,5-dimethylpyridazine. The information is compiled from various sources to aid in its application in research and development, particularly in the field of medicinal chemistry and as a pharmaceutical intermediate.
Core Chemical Properties
3,6-Dichloro-4,5-dimethylpyridazine is a heterocyclic compound with the molecular formula C₆H₆Cl₂N₂.[1] It is recognized as a useful building block in organic synthesis, primarily due to the reactivity of its chlorine substituents.
Table 1: Physicochemical Properties of 3,6-Dichloro-4,5-dimethylpyridazine
| Property | Value | Source(s) |
| CAS Number | 34584-69-5 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Melting Point | 109-111 °C or 120-121 °C | [1] |
| Boiling Point | 317.1 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Appearance | White needle-like crystals | [1] |
Note: Conflicting data exists for the melting point.
Spectral Data
Detailed spectral data for 3,6-dichloro-4,5-dimethylpyridazine is not widely available in the public domain. The following provides a summary of the available information.
Table 2: Spectral Properties of 3,6-Dichloro-4,5-dimethylpyridazine
| Spectrum Type | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ 2.05 (s, 6H, 2 x CH₃) | [1] |
| ¹³C NMR | Data not available | |
| Mass Spectrometry | Data not available | |
| Infrared (IR) | Data not available |
Solubility
Specific solubility data for 3,6-dichloro-4,5-dimethylpyridazine in various organic solvents has not been reported in the reviewed literature. General solubility would be expected in chlorinated solvents and some polar aprotic solvents.
Synthesis and Reactivity
3,6-Dichloro-4,5-dimethylpyridazine is typically synthesized from a dihydroxy precursor. The dichlorinated nature of the pyridazine ring makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Experimental Protocol: Synthesis from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one
A general method for the synthesis of 3,6-dichloro-4,5-dimethylpyridazine involves the chlorination of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one.[1]
Materials:
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6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one
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Phosphorus oxychloride (POCl₃)
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Diisopropylethylamine (DIPEA)
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28% aqueous ammonium hydroxide
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Ethanol
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Activated carbon
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Silicon dioxide
Procedure:
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A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (18 mmol), phosphorus oxychloride (8 ml), and diisopropylethylamine (4 ml) is stirred at 160°C.
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After the reaction, the suspension is made alkaline by the addition of 28% aqueous ammonium hydroxide, leading to the formation of a brown precipitate.
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The precipitate is filtered and dissolved in hot ethanol to remove any insoluble materials.
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Activated carbon is added to the ethanol solution, and the mixture is refluxed for 5 minutes.
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The solution is decolorized by passing it through silicon dioxide.
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Excess ethanol is removed by distillation under reduced pressure to yield the final product as white needle-like crystals.[1]
Yield: Approximately 69.2%.[1]
Reactivity Profile
The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement. This reactivity allows for the sequential or simultaneous substitution with various nucleophiles such as amines, alcohols, and thiols, making it a versatile intermediate for creating diverse chemical libraries for drug discovery.
Applications in Drug Development
While specific biological activities for 3,6-dichloro-4,5-dimethylpyridazine are not well-documented, its role as a pharmaceutical intermediate is noted.[1] Dichloropyridazine scaffolds are present in a variety of biologically active molecules, and this compound serves as a starting material for the synthesis of more complex derivatives that may target a range of biological pathways.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,6-dichloro-4,5-dimethylpyridazine is classified as harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Visualizations
As no specific signaling pathways involving 3,6-dichloro-4,5-dimethylpyridazine have been identified in the literature, a logical workflow for its synthesis is provided below.
Caption: Synthesis workflow for 3,6-Dichloro-4,5-dimethylpyridazine.
